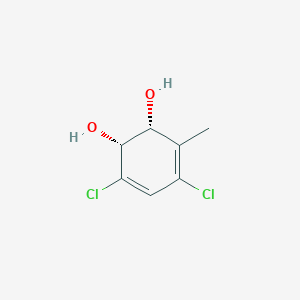
4,6-Dichloro-3-methyl-cis-1,2-dihydroxycyclohexa-3,5-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-3-methyl-cis-1,2-dihydroxycyclohexa-3,5-diene is an organic hydroxy compound.
Aplicaciones Científicas De Investigación
Chromatographic Analysis
4,6-Dichloro-3-methyl-cis-1,2-dihydroxycyclohexa-3,5-diene plays a crucial role in chromatographic analysis. It is a metabolite in the degradation of mono- and dichlorobenzenes and requires derivatization for analysis via gas chromatography-mass spectrometry. Butyl- and phenylboronic acids are used to form stable, volatile cyclic boronates with clear chromatographic properties and mass spectra, facilitating its detection (Kirsch & Stan, 1994).
Fermentation and Material Synthesis
This compound is also significant in material synthesis. It serves as a monomer for the chemical synthesis of poly-para-phenylene, a material with excellent electrical properties. Effective extraction methods have been developed for this compound from fermentation broths, notably using polar NKA-II resin and methanol, improving extraction rates significantly (Ma Qixiang, 2004).
Microbial Degradation
In environmental microbiology, this compound is a key intermediate in the microbial degradation of chlorinated benzenes. Studies have identified specific microbial strains, such as Alcaligenes sp., capable of degrading chlorobenzenes via this compound, leading to the eventual formation of less harmful substances (Schraa et al., 1986).
Enzymatic Reactions and Synthesis
Enzymatic reactions involving this compound have been explored for synthetic applications. For instance, enantiotoposelective acetylation has been used to produce specific enantiomers of the compound, which is crucial in various synthetic pathways (Nicolosi et al., 1995).
Propiedades
Fórmula molecular |
C7H8Cl2O2 |
|---|---|
Peso molecular |
195.04 g/mol |
Nombre IUPAC |
(1R,2R)-4,6-dichloro-3-methylcyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C7H8Cl2O2/c1-3-4(8)2-5(9)7(11)6(3)10/h2,6-7,10-11H,1H3/t6-,7+/m1/s1 |
Clave InChI |
VDFGOHREQMFVSY-RQJHMYQMSA-N |
SMILES isomérico |
CC1=C(C=C([C@@H]([C@@H]1O)O)Cl)Cl |
SMILES canónico |
CC1=C(C=C(C(C1O)O)Cl)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


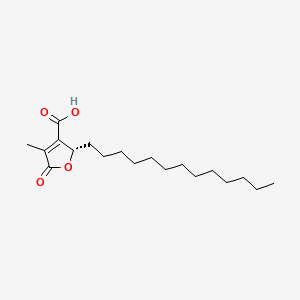
![4-[[2-[[(2R)-3,3-dimethylbutan-2-yl]amino]-3,4-dioxocyclobuten-1-yl]amino]-3-methoxybenzonitrile](/img/structure/B1244686.png)
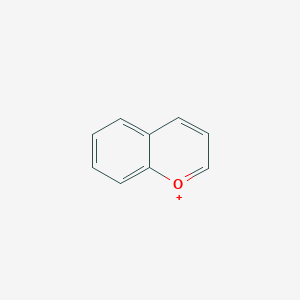
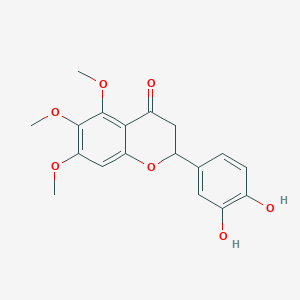
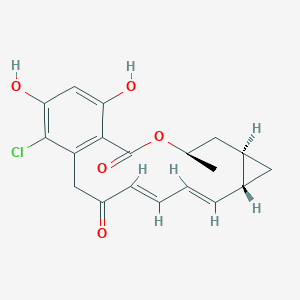
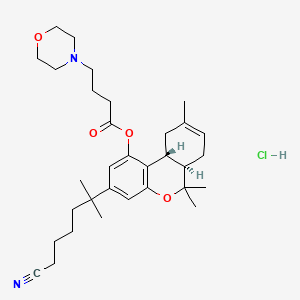
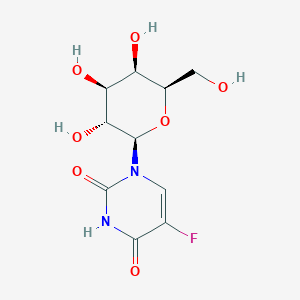
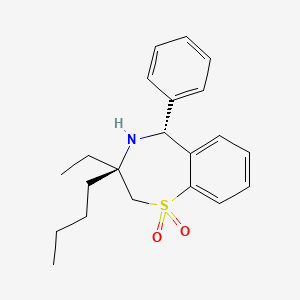
![1,11b-Dihydro-[2h]benzopyrano[4,3,2-de]isoquinolin-3-one](/img/structure/B1244700.png)

![(4aR,6S,7R,7aS)-7-[2-((2S,3S)-2-Amino-3-methyl-pentanoylsulfamoyl)-acetylamino]-4-carbamoyl-6-hydroxy-2-methyl-2,4a,5,6,7,7a-hexahydro-1H-[2]pyrindine-7-carboxylic acid](/img/structure/B1244703.png)


![2-nitro-N-[[4-[(1,2,3,4-tetrahydronaphthalen-2-ylmethylamino)methyl]cyclohexyl]methyl]benzenesulfonamide](/img/structure/B1244706.png)
